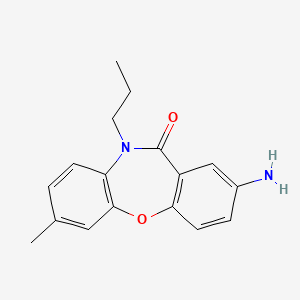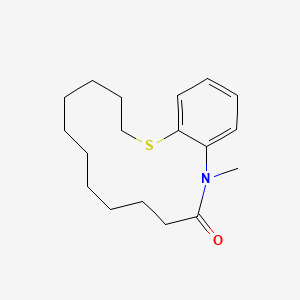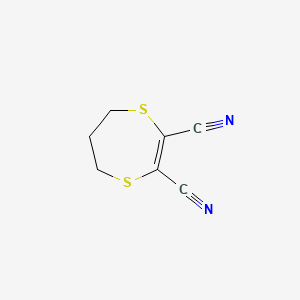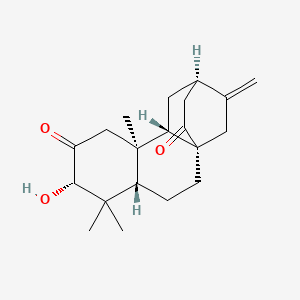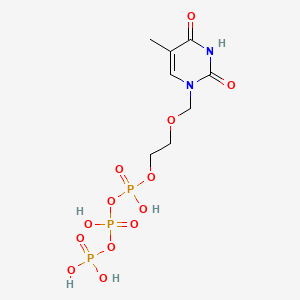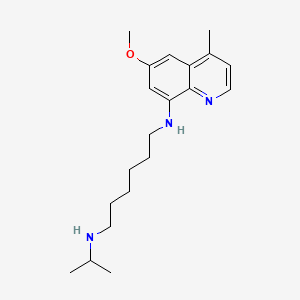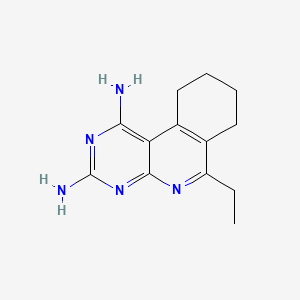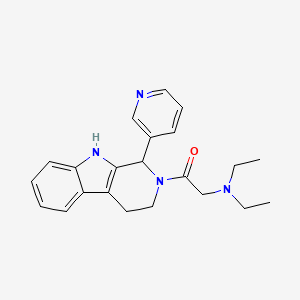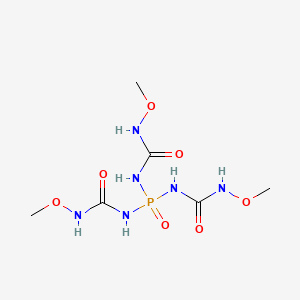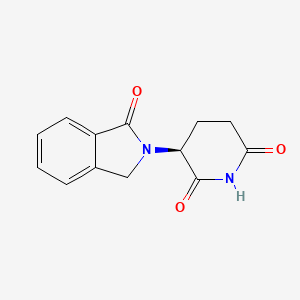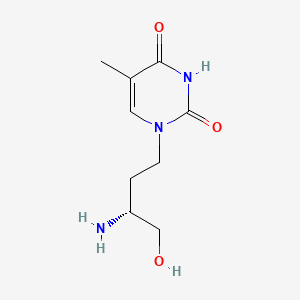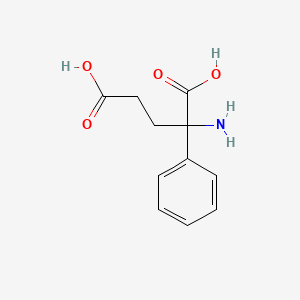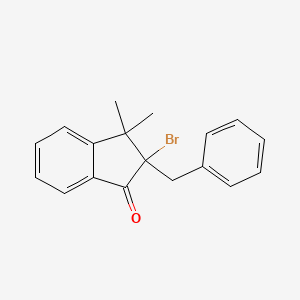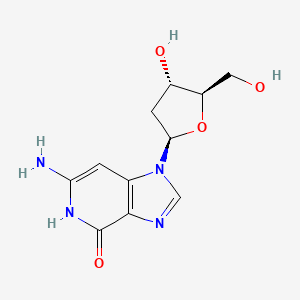
3-Deaza-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deaza-2’-deoxyguanosine is a modified nucleoside analog where the nitrogen atom at the third position of the guanine base is replaced by a carbon atom. This alteration results in significant changes in its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available starting materialsThe final steps often involve deprotection and purification .
Industrial Production Methods: Industrial production of 3-Deaza-2’-deoxyguanosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the deazaguanine base.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the deazaguanine base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3-deaza-2’-deoxyxanthosine, while substitution reactions can introduce various functional groups onto the deazaguanine base .
Applications De Recherche Scientifique
3-Deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is used in studies of DNA and RNA structure and function, particularly in understanding the role of guanine in nucleic acid stability and recognition.
Medicine: 3-Deaza-2’-deoxyguanosine has shown potential as an antiviral and anticancer agent. It is being investigated for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Deaza-2’-deoxyguanosine involves its incorporation into DNA or RNA, where it can disrupt normal base pairing and nucleic acid function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
2’-Deoxyguanosine: The natural nucleoside analog with a nitrogen atom at the third position.
7-Deaza-2’-deoxyguanosine: Another modified nucleoside with a nitrogen atom replaced at the seventh position.
8-Aza-7-deaza-2’-deoxyguanosine: A compound with modifications at both the seventh and eighth positions.
Uniqueness: 3-Deaza-2’-deoxyguanosine is unique due to the specific replacement of the nitrogen atom at the third position, which significantly alters its chemical and biological properties. This modification enhances its stability and makes it a valuable tool in various scientific and medical applications .
Propriétés
Numéro CAS |
87202-41-3 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
6-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-8-1-5-10(11(18)14-8)13-4-15(5)9-2-6(17)7(3-16)19-9/h1,4,6-7,9,16-17H,2-3H2,(H3,12,14,18)/t6-,7+,9+/m0/s1 |
Clé InChI |
CZFUQKNOFZPABS-LKEWCRSYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C(NC3=O)N)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2C=C(NC3=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


